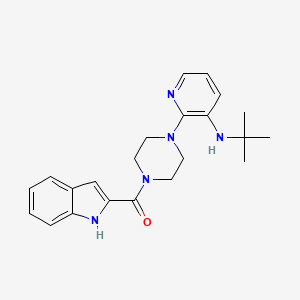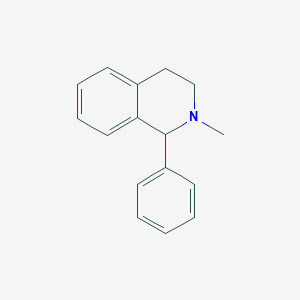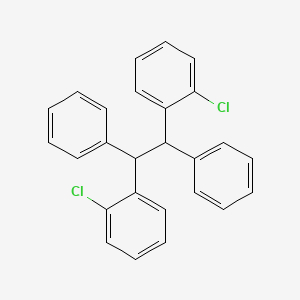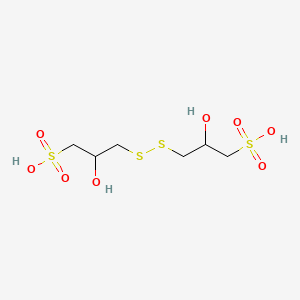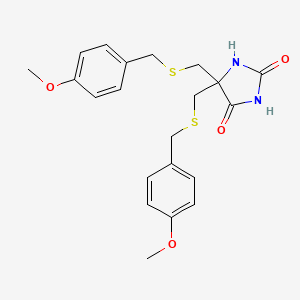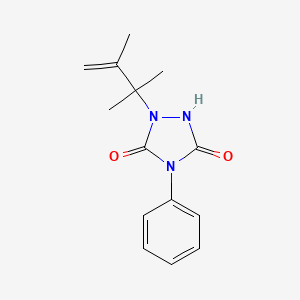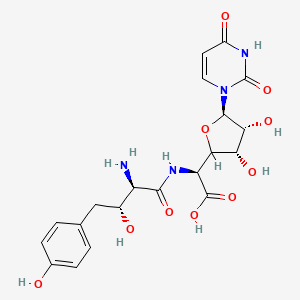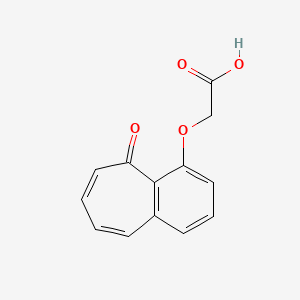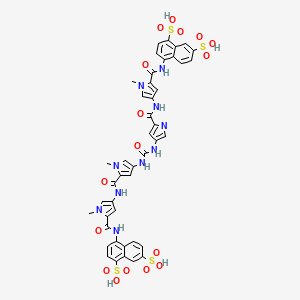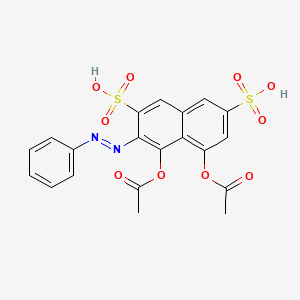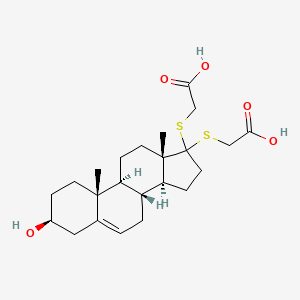
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is a complex steroid derivative This compound is characterized by the presence of a hydroxyl group at the 3-beta position, a double bond between the 5th and 6th carbon atoms, and a ketone group at the 17th position Additionally, it contains bis(carboxymethyl)mercaptole groups, which add to its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole typically involves multiple steps. The starting material is often a simpler steroid, such as dehydroepiandrosterone (DHEA). The synthetic route includes:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Formation of the Double Bond: Introduction of a double bond between the 5th and 6th carbon atoms.
Ketone Formation: Oxidation to form a ketone group at the 17th position.
Addition of Bis(carboxymethyl)mercaptole Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Análisis De Reacciones Químicas
Types of Reactions
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a ketone.
Reduction: The ketone group at the 17th position can be reduced to form a hydroxyl group.
Substitution: The bis(carboxymethyl)mercaptole groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 3-beta position results in a ketone, while reduction of the ketone at the 17th position yields a hydroxyl group.
Aplicaciones Científicas De Investigación
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The bis(carboxymethyl)mercaptole groups may enhance its solubility and bioavailability, facilitating its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3beta-Hydroxyandrost-5-en-17-one: Lacks the bis(carboxymethyl)mercaptole groups, making it less soluble and bioavailable.
Dehydroepiandrosterone (DHEA): A simpler steroid precursor used in the synthesis of more complex derivatives.
Androstenedione: Another steroid precursor with different functional groups and biological activity.
Uniqueness
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is unique due to the presence of bis(carboxymethyl)mercaptole groups, which enhance its solubility and bioavailability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
17990-63-5 |
|---|---|
Fórmula molecular |
C23H34O5S2 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-[[(3S,8R,9S,10R,13S,14S)-17-(carboxymethylsulfanyl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H34O5S2/c1-21-8-5-15(24)11-14(21)3-4-16-17(21)6-9-22(2)18(16)7-10-23(22,29-12-19(25)26)30-13-20(27)28/h3,15-18,24H,4-13H2,1-2H3,(H,25,26)(H,27,28)/t15-,16+,17-,18-,21-,22-/m0/s1 |
Clave InChI |
BPKFRRUYPHJVMX-ASOAYHERSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(SCC(=O)O)SCC(=O)O)C)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(SCC(=O)O)SCC(=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



